molecular formula C13H10BrN3O2 B582310 N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide CAS No. 1226808-60-1

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

Cat. No.: B582310
CAS No.: 1226808-60-1
M. Wt: 320.146
InChI Key: WFIYPADYPQQLNN-UHFFFAOYSA-N
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Description

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . This compound is characterized by the presence of a bromopyrazole moiety attached to an ethyl chain, which is further connected to a phthalimide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The phthalimide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Chloropyrazol-1-yl)ethyl)phthalimide
  • N-(2-(4-Fluoropyrazol-1-yl)ethyl)phthalimide
  • N-(2-(4-Iodopyrazol-1-yl)ethyl)phthalimide

Uniqueness

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s overall properties .

Properties

IUPAC Name

2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIYPADYPQQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682002
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-60-1
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-1-(2-chloroethyl)-1H-pyrazole (for a preparation see Intermediate 29) (120 mg, 0.573 mmol) was mixed with potassium phthalimide (159 mg, 0.859 mmol), dissolved in N,N-Dimethylformamide (DMF) (4 mL) and stirred under nitrogen at 120° C. for 20 hours. The reaction was left to cool to room temperature and the product was partitioned between distilled water (20 mL) and EtOAc (60 mL). The aqueous layer was extracted with EtOAc (60 mL) and the organic fractions were combined, washed (brine, 30 mL), dried (MgSO4), filtered and evaporated to dryness to give a white solid. The product was purified on a 25+S Biotage silica column, eluting with cyclohexane:EtOAc (1:0 to 7:3). Product-containing fractions were evaporated to dryness to give a white solid (85 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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